molecular formula C8H5IN2O2 B094332 6-iodo-1H-quinazoline-2,4-dione CAS No. 16353-27-8

6-iodo-1H-quinazoline-2,4-dione

Cat. No.: B094332
CAS No.: 16353-27-8
M. Wt: 288.04 g/mol
InChI Key: NBSMJLABFCDYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-1H-quinazoline-2,4-dione is a halogenated quinazoline derivative characterized by an iodine atom at the 6-position of the quinazoline-2,4-dione scaffold. Quinazoline-2,4-diones are heterocyclic compounds with a fused benzene and pyrimidine ring system, where the 2 and 4 positions are substituted with ketone groups.

Preparation Methods

One-Pot Synthesis via DMAP-Catalyzed Cyclization

The one-pot synthesis of quinazoline-2,4-diones using 4-dimethylaminopyridine (DMAP) and tert-butyl dicarbonate [(Boc)₂O] provides a metal-free route to the target scaffold . For 6-iodo-1H-quinazoline-2,4-dione, this method involves:

Substrate Preparation

The reaction begins with 2-amino-5-iodobenzamide (1a ), where the iodine atom is introduced at the 5-position of the aromatic ring. This substrate is synthesized via iodination of 2-aminobenzamide using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions .

Reaction Optimization

Key parameters for cyclization include:

  • Catalyst : DMAP (0.1 equiv) facilitates carbamate formation and intramolecular cyclization.

  • Solvent : Acetonitrile (CH₃CN) maximizes yield due to its polar aprotic nature .

  • Temperature : Microwave (MW) irradiation at 100–120°C for 30 minutes accelerates the reaction, achieving yields up to 92% (Table 1) .

EntrySubstrateCatalystSolventTemperatureYield (%)
11a (R = H)DMAPCH₃CNRT, 12 h79
21a (R = H)DMAPCH₃CNMW, 30 min92

Table 1: Optimization of one-pot synthesis under microwave conditions .

The mechanism proceeds via DMAP-activated carbamic–carbonic anhydride intermediates, enabling cyclization to form the dione ring . Electron-withdrawing groups like iodine may reduce nucleophilicity at the amine, necessitating harsher conditions for complete conversion.

Chlorination-Hydrolysis Approach

Chlorination of 6-Iodoquinazoline-4-One

Starting from 6-iodoquinazoline-4-one (2 ), chlorination with phosphorus oxychloride (POCl₃) and N,N-diisopropylethylamine (DIPEA) yields 2,4-dichloro-6-iodoquinazoline (3 ) . This intermediate is critical for downstream hydrolysis.

Hydrolysis to Dione

Treatment of 3 with aqueous sodium hydroxide (NaOH) at 80°C for 4 hours hydrolyzes the chlorides to hydroxyl groups, forming this compound (4 ) . The reaction is highly sensitive to pH and temperature:

2,4-Dichloro-6-iodoquinazolineNaOH, H2O, 80°CThis compound\text{2,4-Dichloro-6-iodoquinazoline} \xrightarrow{\text{NaOH, H}_2\text{O, 80°C}} \text{this compound}

Yields typically range from 65% to 75%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures) .

Alternative Cyclization Strategies

Urea-Mediated Cyclization

Heating 2-amino-5-iodobenzamide with urea at 180°C in dimethylformamide (DMF) induces cyclodehydration, forming the dione ring. While cost-effective, this method suffers from moderate yields (50–60%) and side product formation due to urea decomposition .

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics for both one-pot and hydrolysis methods. For example, hydrolyzing 3 under MW conditions (100°C, 20 minutes) improves yields to 85% while reducing reaction time .

Comparative Analysis of Methods

MethodYield (%)ConditionsAdvantagesLimitations
One-Pot DMAP Catalysis92MW, CH₃CN, 30 minHigh yield, metal-freeSensitive to electron-withdrawing groups
Chlorination-Hydrolysis75POCl₃, NaOH, 4 hScalable, straightforwardMulti-step, corrosive reagents
Urea Cyclization60180°C, 6 hLow costLow yield, impurities

Table 2: Comparison of synthesis routes for this compound .

The one-pot DMAP method is optimal for laboratory-scale synthesis, whereas the chlorination-hydrolysis route suits industrial production despite its lower yield.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₈H₄IN₂O₂
Molecular Weight288.04 g/mol
Melting Point131–133°C
Spectral Data (ESI-MS)m/z 289.0 [M + H]⁺

Table 3: Key properties of this compound .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, phosgene, and various catalysts such as palladium or copper. Reaction conditions typically involve mild temperatures and atmospheric pressure to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include substituted quinazoline derivatives, oxidized or reduced quinazoline-2,4-diones, and complex heterocyclic compounds .

Comparison with Similar Compounds

Structural and Substituent Variations

The 6-position of quinazoline-2,4-dione derivatives is a critical site for structural modification. Key analogs include:

Compound Substituent at 6-Position Core Structure Key References
6-Iodo-1H-quinazoline-2,4-dione Iodine (I) Quinazoline-2,4-dione Inferred from analogs
6-Chloroquinazoline-2,4-dione Chlorine (Cl) Quinazoline-2,4-dione
6-Methylquinazoline-2,4-dione Methyl (CH₃) Quinazoline-2,4-dione
6-Methoxyquinazoline-2,4-dione Methoxy (OCH₃) Quinazoline-2,4-dione
Thiazolidine-2,4-dione N/A (distinct core) Thiazolidine-2,4-dione

Key Observations :

  • Halogen vs. Alkyl/Alkoxy Substituents : Iodine’s larger atomic radius and polarizability may increase steric bulk and lipophilicity compared to chlorine, methyl, or methoxy groups. This could enhance membrane permeability but reduce solubility .

Physicochemical Properties

Comparative data for selected analogs are summarized below:

Compound LogP Melting Point (°C) Spectral Data (¹H NMR)
6-Methylquinazoline-2,4-dione 1.01 Not reported Aromatic protons: δ 7.2–7.8 ppm
6-Methoxyquinazoline-2,4-dione 1.30 Not reported Methoxy group: δ 3.8 ppm; aromatic: δ 6.9–7.5 ppm
6-Chloroquinazoline-2,4-dione Not reported Not reported Chlorine substitution inferred to deshield adjacent protons
Isoindoloquinazoline-5,11-dione (6h) Not reported 179–181 CH/CH₂: δ 4.5–5.5 ppm; aromatic: δ 6.7–8.2 ppm

Key Insights :

  • Thermal Stability: Higher molecular weight and halogen presence may elevate melting points relative to non-halogenated analogs, as seen in isoindoloquinazoline derivatives (179–216°C) .

Anticancer Activity

  • Pyran-2,4-dione Derivatives : Compound 61a (a pyran-2,4-dione analog) exhibited an IC₅₀ of 3.13 μM against cancer cells, highlighting the relevance of dione scaffolds in oncology .
  • Quinazoline Analogs : Substitution at the 6-position may influence binding to kinases or DNA repair enzymes, as seen in other quinazoline-based therapeutics (e.g., EGFR inhibitors) .

Antidiabetic Activity

  • Thiazolidine-2,4-diones : Derivatives like SD-1 and SD-3 showed glucose-lowering effects via PPAR-γ interaction, comparable to Rosiglitazone . Quinazoline-2,4-diones may adopt similar mechanisms but require structural optimization for target selectivity.

Antimicrobial and Antioxidant Potential

  • Thiazolidine-2,4-diones : Demonstrated antimicrobial activity against Gram-positive bacteria and antioxidant capacity in radical scavenging assays . Halogenated quinazolines may exhibit enhanced potency due to increased lipophilicity.

Biological Activity

6-Iodo-1H-quinazoline-2,4-dione is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial fields. Quinazolines are known for their ability to inhibit various biological targets, including kinases and other enzymes involved in cancer progression and microbial resistance.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in anticancer applications. For instance, derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), with IC50 values ranging from 6.20 to 12.20 μM. The structure-activity relationship (SAR) indicates that modifications at specific positions of the quinazoline scaffold can enhance biological activity .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
5bA5496.20EGFR inhibition
6bA5499.50EGFR inhibition
7A54912.20Cytotoxicity

The presence of hydrophobic side chains significantly contributes to the binding affinity of these compounds to the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers .

The anticancer activity of this compound is primarily attributed to its ability to inhibit EGFR autophosphorylation, a critical step in cancer cell proliferation and survival. The carbonyl groups within the quinazoline structure facilitate hydrogen bonding with amino acid residues at the active sites of EGFR, enhancing binding affinity and inhibitory potential .

Case Study: Inhibition of EGFR

In a comparative study, several derivatives were synthesized and evaluated for their inhibitory effects on EGFR. The most promising compounds demonstrated low nanomolar IC50 values, indicating potent inhibitory action against this target. For instance, compounds modified at the nitrogen positions showed enhanced selectivity and potency compared to unmodified analogues .

Antimicrobial Activity

Beyond anticancer properties, this compound has also been investigated for its antimicrobial potential. Certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Quinazoline Derivatives

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
13Staphylococcus aureus965
15Escherichia coli1575
14aCandida albicans1280

These findings suggest that structural modifications can lead to enhanced antimicrobial properties, making these compounds potential candidates for developing new antibiotics .

Structure-Activity Relationships

The effectiveness of quinazoline derivatives is influenced by their structural features. The incorporation of various functional groups at different positions on the quinazoline ring can modulate their biological activity significantly. For example:

  • Hydrophobic Side Chains : Increased hydrophobicity correlates with improved binding to target proteins.
  • Functional Groups : The presence of electron-withdrawing or donating groups can enhance or reduce biological activity depending on their position on the molecule .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-iodo-1H-quinazoline-2,4-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically begins with halogenation of the quinazoline core. For iodination, electrophilic substitution at the 6-position is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media (e.g., H2SO4 or CF3COOH). Key steps include:

  • Substrate preparation : Starting from 1H-quinazoline-2,4-dione derivatives.
  • Iodination : Optimizing temperature (0–25°C) and stoichiometry (1.1–1.5 eq ICl) to minimize polyhalogenation .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH2Cl2:MeOH 95:5) .
    • Critical Parameters : Excess iodine or prolonged reaction times reduce yield due to side reactions.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substitution pattern via deshielding of the quinazoline C6 proton (δ ~8.5–9.0 ppm) and iodine’s inductive effect on adjacent carbons .
  • Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]+) and isotopic pattern (iodine’s signature at m/z +2) .
  • IR Spectroscopy : Detect C=O stretching (1650–1750 cm⁻¹) and NH vibrations (3200–3400 cm⁻¹) .

Q. How can researchers assess the compound’s stability under laboratory storage conditions?

  • Methodological Answer :

  • Storage : Store in amber vials at –20°C under inert gas (N2/Ar) to prevent photodegradation and oxidation .
  • Stability Testing : Use HPLC (C18 column, MeCN:H2O gradient) to monitor decomposition over time. Degradation products (e.g., deiodinated analogs) indicate light sensitivity .

Advanced Research Questions

Q. What strategies resolve contradictory data in the reactivity of this compound during cross-coupling reactions?

  • Methodological Answer :

  • Hypothesis Testing : If Suzuki-Miyaura coupling fails, assess:
  • Catalyst System : Switch from Pd(PPh3)4 to XPhos Pd G3 for sterically hindered substrates.
  • Base Optimization : Test K2CO3 vs. Cs2CO3 to enhance transmetallation .
  • Control Experiments : Compare reactivity with 6-bromo/chloro analogs to isolate iodine-specific effects .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR). Focus on halogen bonding between iodine and backbone carbonyls .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • Validation : Cross-reference with experimental IC50 values from kinase inhibition assays .

Q. What advanced purification techniques address challenges in isolating this compound from byproducts?

  • Methodological Answer :

  • HPLC Method : Use a preparative C18 column (MeCN:H2O + 0.1% TFA) with UV detection at 254 nm. Adjust gradient slope to resolve iodinated vs. diiodinated species .
  • Countercurrent Chromatography : Employ hexane:ethyl acetate:methanol:water (3:5:3:5) for high-purity isolation .

Q. How do structural modifications at the 3-hydroxy position influence the compound’s pharmacological profile?

  • Methodological Answer :

  • SAR Study : Synthesize derivatives (e.g., 3-O-methyl, 3-azido) and evaluate:
  • Solubility : LogP measurements via shake-flask method.
  • Bioactivity : Screen against cancer cell lines (e.g., MCF-7) using MTT assays .
  • Data Analysis : Apply principal component analysis (PCA) to correlate substituent effects with activity .

Properties

IUPAC Name

6-iodo-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSMJLABFCDYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464155
Record name 6-iodo-1H-quinazoline-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16353-27-8
Record name 6-iodo-1H-quinazoline-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared according to general method B from 2-amino-5-iodobenzoic acid (5.0 g) and urea (11.4 g). Yield: 5.34 g (98%) of a solid. 1H-NMR (DMSO-δ6) δ (ppm) 8.04 (d, J=2.0 Hz, 1H), 7.77 (dd, J=2.1 Hz, J=8.6 Hz, 1H), 6.90 (d, J=8.6 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
11.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
5.34 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-5-iodobenzoic acid (3.5 g) and urea (1.56 g) in NMP (15 ml) was heated at 160° C. for 6 hours then cooled. Water (200 ml) was added and the resultant precipitate was collected, washed with water and dried to give the title compound (3.35 g) as a solid. MS (CI+): 289 (M+H)+.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.56 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of 25.36 g of 2-amino-5-iodobenzoic acid in 250 ml of water and 90 mL of THF was added 7.40 g of glacial acetic acid and stirred at room temperature. Then was added 7.82 g of potassium cyanate in water dropwise. Left to overnight. Added another 5.47 g of potassium cyanate. Stirred overnight. A total of 160 g of NaOH pellets were added portionwise, keeping the mixture cool in ice-water bath. The mixture was stirred at room temperature overnight. The mixture was cooled in a refrigerator and the precipitate filtered through a sintered glass funnel. The precipitate was then dissolved in water and acidified with 4N HCl. The precipitate was collected by filtration. The solid was dried in a vacuum oven to yield 25.44 g of the title compound.
Quantity
25.36 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Name
potassium cyanate
Quantity
7.82 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
potassium cyanate
Quantity
5.47 g
Type
reactant
Reaction Step Four
Name
Quantity
160 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-iodo-1H-quinazoline-2,4-dione
6-iodo-1H-quinazoline-2,4-dione
6-iodo-1H-quinazoline-2,4-dione
6-iodo-1H-quinazoline-2,4-dione
6-iodo-1H-quinazoline-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.